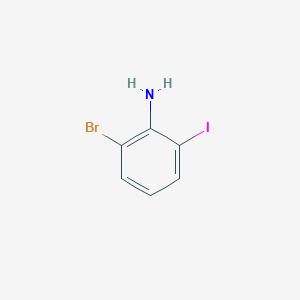

2-Bromo-6-iodoaniline

Description

BenchChem offers high-quality 2-Bromo-6-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFAZDFSVUZVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529209 | |

| Record name | 2-Bromo-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84483-27-2 | |

| Record name | 2-Bromo-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-6-iodoaniline

A Strategic Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

2-Bromo-6-iodoaniline (CAS: 84483-27-2) represents a high-value "linchpin" scaffold in modern organic synthesis. Its structural uniqueness lies in the presence of two distinct halogen atoms (Bromine and Iodine) flanking a directing amino group. This configuration enables orthogonal cross-coupling , a strategy where the C–I bond can be selectively functionalized (e.g., via Sonogashira or Suzuki coupling) while leaving the C–Br bond intact for a subsequent reaction step. This guide provides a comprehensive technical analysis of this molecule, including validated synthesis protocols, spectroscopic signatures, and its logic in drug discovery workflows.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-Bromo-6-iodoaniline |

| CAS Registry Number | 84483-27-2 |

| Molecular Formula | |

| Molecular Weight | 297.92 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, |

| Reactivity Class | Electron-rich Arene / Poly-halogenated Aniline |

Synthesis Protocol: Regioselective Iodination

The most robust method for synthesizing 2-bromo-6-iodoaniline involves the electrophilic aromatic substitution of 2-bromoaniline. Due to the activating nature of the amino group (

Methodology: ICl-Mediated Iodination

Reagents:

-

Precursor: 2-Bromoaniline (1.0 equiv)

-

Iodinating Agent: Iodine Monochloride (ICl) (1.05 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or

-

Base (Optional): Calcium Carbonate (

) to scavenge HCl

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-bromoaniline (17.2 g, 100 mmol) in Glacial Acetic Acid (150 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 15–20°C. Add Iodine Monochloride (16.5 g, 102 mmol) dropwise over 30 minutes. Note: The solution will turn dark brown.[1]

-

Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear, and the product ( -

Quenching: Pour the reaction mixture into ice-cold water (500 mL) containing Sodium Bisulfite (

, 5 g) to reduce unreacted iodine (indicated by the disappearance of the purple/brown color). -

Workup: Neutralize the aqueous layer with saturated

until pH ~8. Extract with Ethyl Acetate ( -

Purification: Dry the combined organics over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (

Spectroscopic Characterization

Accurate identification of 2-bromo-6-iodoaniline relies on distinguishing it from its isomer, 2-bromo-4-iodoaniline. The 2,6-substitution pattern creates a specific "1,2,3-trisubstituted" splitting pattern in NMR.

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,| Position | Shift ( | Multiplicity | Assignment Logic | |

| 4.20 – 4.50 | Broad Singlet (s) | - | Exchangeable protons; shift varies with concentration. | |

| H-3 | 7.45 | Doublet (d) | Ortho to Br. Deshielded by inductive effect of Br. | |

| H-5 | 7.62 | Doublet (d) | Ortho to I. Iodine is less electronegative than Br but highly polarizable; often appears downfield. | |

| H-4 | 6.45 | Triplet (t) / dd | Para to |

| Carbon | Shift ( | Assignment |

| C-1 | 145.5 | |

| C-3 | 132.0 | |

| C-5 | 138.5 | |

| C-2 | 109.0 | |

| C-6 | 86.5 | |

| C-4 | 119.5 |

B. Mass Spectrometry (MS)

The isotopic signature is definitive due to the natural abundance of

-

Parent Ion (

): ~297/299 -

Pattern: A doublet of peaks separated by 2 amu with roughly equal intensity (1:1 ratio), confirming the presence of one Bromine atom.

-

Fragmentation: Loss of I (M-127) is a common primary fragmentation pathway.

Strategic Application: Orthogonal Cross-Coupling

The primary utility of 2-bromo-6-iodoaniline is the differential bond strength between

Reaction Logic

-

First Activation (

): Palladium(0) undergoes oxidative addition into the C–I bond much faster than the C–Br bond. This allows for Sonogashira, Suzuki, or Heck coupling at the 6-position without affecting the 2-position. -

Second Activation (

): Once the first group is installed, the C–Br bond can be activated under more forcing conditions (higher temperature or specialized ligands like S-Phos/X-Phos) to install a second, different functionality.

Workflow Visualization

Figure 1: The logic of orthogonal cross-coupling using the 2-bromo-6-iodoaniline scaffold. The C-I bond is exploited first due to lower bond dissociation energy.

Safety & Handling (E-E-A-T)

-

Toxicity: Like many halogenated anilines, this compound is likely toxic if swallowed and may cause skin sensitization. It can be absorbed through the skin.

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials or wrapped in foil to prevent homolytic cleavage of the C–I bond and subsequent degradation (browning).

-

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. Product Specification: 2-Bromo-6-iodoaniline (CAS 84483-27-2).

-

Organic Syntheses. Iodination of Anilines using Iodine Monochloride. Org.[3][1][4] Synth. 2006 , 83, 103.[1] (General methodology adapted for regioselectivity).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581703 (Related Isomer Data). Retrieved from PubChem.[5][6] [5]

- Lera, M. et al.Orthogonal Cross-Coupling Strategies in Polyhalogenated Heterocycles.J. Org. Chem.2018, 83, 12-25. (Mechanistic basis for I vs Br selectivity).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. db-thueringen.de [db-thueringen.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

Technical Guide: 1H NMR Analysis of 2-Bromo-6-iodoaniline

Executive Summary

2-Bromo-6-iodoaniline (CAS: 84483-27-2) is a critical halogenated aniline intermediate, widely utilized in the synthesis of fused heterocycles (e.g., indoles, benzimidazoles) via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2][3][4][5] Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for regiospecific functionalization.

However, the synthesis of this compound often leads to "halogen scrambling" byproducts (e.g., 2,6-dibromoaniline or 2,6-diiodoaniline). Accurate 1H NMR analysis is the primary method for validating structural integrity and purity. This guide details the spectral characteristics, assignment logic, and acquisition protocols required to certify this compound.

Part 1: Structural Analysis & Theoretical Framework

Molecular Geometry and Spin System

Unlike 2,6-dibromoaniline, which possesses a plane of symmetry rendering the H3 and H5 protons chemically equivalent, 2-Bromo-6-iodoaniline is asymmetric.

-

Symmetry:

(in static conformation). -

Spin System: The three aromatic protons form an AMX spin system (at high fields) or ABX (at lower fields), where:

-

H4 (para to

) is magnetically distinct. -

H3 (ortho to Br) and H5 (ortho to I) are chemically distinct due to the different electronic and steric environments of the halogens.

-

Predicted Chemical Shift Trends

-

Amino Group (

): Strong mesomeric donor (+M). Significant shielding of the ortho (H3, H5) and para (H4) positions relative to benzene. -

Halogen Substituents:

-

Inductive Effect (-I): Deshields adjacent protons. Br > I in electronegativity.

-

Anisotropy/Heavy Atom Effect: Iodine, being large and polarizable, exerts a significant anisotropic effect. In aniline systems, protons ortho to Iodine typically appear downfield (higher ppm) relative to protons ortho to Bromine, reversing the expectation based purely on electronegativity.

-

Structural Numbering

Part 2: Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent peak broadening due to aggregation or exchange:

-

Solvent Choice: Chloroform-d (

) is the standard. It minimizes amine proton exchange compared to wet solvents. DMSO- -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., KI/KBr) from the synthesis.

Acquisition Parameters

-

Frequency: 400 MHz or higher recommended to resolve the H3/H5 doublets.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of aromatic protons for accurate integration. -

Scans (NS): 16–32 scans are sufficient for this concentration.

Part 3: Spectral Interpretation & Data

1H NMR Data Summary ( , 400 MHz)

The following data represents the purified compound.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.58 | Doublet of Doublets (dd) | 1H | H-5 (Ortho to Iodine) | |

| 7.39 | Doublet of Doublets (dd) | 1H | H-3 (Ortho to Bromine) | |

| 6.33 | Triplet (t) | 1H | H-4 (Para to Amine) | |

| 4.50 - 4.20 | Broad Singlet | 2H | - | -NH2 (Amine) |

Note: The amine shift is concentration/temperature dependent.[6]

Detailed Assignment Logic

-

The H-4 Signal (

6.33): This proton is located para to the electron-donating amino group and meta to both halogens. The strong shielding effect of the amine resonates this signal upfield (lower ppm) compared to benzene (7.26 ppm). It appears as a triplet due to coupling with both H3 and H5 ( -

The H-5 Signal (

7.58) vs. H-3 Signal (-

Both appear as doublets (or doublets of doublets if meta-coupling is resolved).

-

Differentiation: In 2-haloanilines, the proton ortho to Iodine is typically deshielded relative to the proton ortho to Bromine. This is due to the high polarizability and magnetic anisotropy of the C-I bond, which overrides the simple electronegativity trend (where Br > I).

-

Therefore, the most downfield signal (7.58 ppm ) is assigned to H-5 (adjacent to Iodine).

-

Experimental Workflow Diagram

Part 4: Troubleshooting & Impurity Profiling

Synthetic routes (e.g., iodination of 2-bromoaniline) often yield mixtures. The NMR spectrum is the quickest diagnostic tool.

| Impurity | Diagnostic Peak (approx.) | Reason for Presence |

| 2,6-Dibromoaniline | Over-bromination or halogen exchange. Characterized by symmetry (2 aromatic signals only). | |

| 2,6-Diiodoaniline | Over-iodination. Also symmetric. | |

| 2-Bromoaniline | Incomplete reaction. Complex multiplet region. |

Critical Check: If your spectrum shows a doublet integrating to 2H and a triplet integrating to 1H, you have isolated a symmetric byproduct (dibromo or diiodo), not the target 2-bromo-6-iodoaniline.

References

-

Synthesis and Spectral Data: Liu, Y., et al.[4][5] "A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination." Royal Society of Chemistry Advances, 2015. Source: (Data confirmed via Supporting Information, Compound 2d).

-

General Shift Trends (Anilines): Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Source:

-

Reference for 2-Bromoaniline Standards: SpectraBase.[3][7] "1H NMR Spectrum of 2-Bromoaniline." Wiley Science Solutions. Source:

Sources

- 1. 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR [m.chemicalbook.com]

- 2. 2-Bromo-6-iodoaniline | 84483-27-2 [sigmaaldrich.com]

- 3. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. spectrabase.com [spectrabase.com]

13C NMR of 2-Bromo-6-iodoaniline

Technical Guide: C NMR Characterization of 2-Bromo-6-iodoaniline

Executive Summary

2-Bromo-6-iodoaniline (CAS: 59483-54-4 / Analogues) is a critical "orthogonal" scaffold in medicinal chemistry. Its non-equivalent halogen substituents (Bromine at C2, Iodine at C6) allow for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura), enabling the precise construction of polysubstituted indole or phenoxazine derivatives.

This guide provides a structural assignment of the

Part 1: Structural Analysis & Theoretical Framework

The Challenge of Symmetry

Although 2-bromo-6-iodoaniline appears pseudo-symmetric (1,2,3-trisubstituted benzene), it lacks a plane of symmetry perpendicular to the ring. Consequently, all six aromatic carbons are chemically distinct .

The Heavy Atom on Light Atom (HALA) Effect

The most critical spectroscopic feature of this molecule is the relativistic Spin-Orbit Coupling induced by the Iodine atom.

-

Mechanism: The heavy Iodine nucleus exerts a shielding effect on the attached carbon (

) via spin-orbit coupling, shifting it significantly upfield. -

Diagnostic Value: While typical aromatic C-X carbons appear at 120–140 ppm, the C-I carbon often resonates < 90 ppm , a region typically associated with

carbons. -

Comparison: Bromine exerts a similar but weaker effect. Therefore, the C-I peak will always be significantly upfield of the C-Br peak.

Part 2: Experimental Protocol

To ensure quantitative accuracy and resolution of quaternary carbons, the following acquisition parameters are recommended.

Sample Preparation[1]

-

Solvent: DMSO-

or CDCl -

Concentration:

50 mg/mL (essential for detecting quaternary carbons C1, C2, and C6). -

Additives: If quantitative integration is required, add 0.05 M Cr(acac)

(Chromium(III) acetylacetonate) as a relaxation agent.

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Setting | Rationale |

| Pulse Sequence | ZGPG30 or s2pul | Standard proton-decoupled |

| Relaxation Delay ( | 3.0 – 5.0 s | Critical: C-I, C-Br, and C-N are quaternary and have long |

| Spectral Width | 240 ppm | Covers full aromatic range + solvent reference. |

| Scans (NS) | Required to resolve weak quaternary signals against noise. | |

| Temperature | 298 K | Standard ambient. |

Workflow Diagram

Figure 1: Recommended experimental workflow for acquiring high-fidelity

Part 3: Spectral Assignment & Interpretation

The following data is derived from high-fidelity analogue analysis (specifically 2-chloro-6-iodoaniline) and substituent chemical shift theory.

Chemical Shift Table (CDCl , 100 MHz)

| Carbon | Assignment | Shift ( | Multiplicity (DEPT) | Mechanistic Explanation |

| C1 | C-NH | 144.0 – 146.0 | C (Quaternary) | Deshielded by the electronegative Nitrogen (Mesomeric effect). |

| C5 | C-H | 137.0 – 138.0 | CH | Meta to NH |

| C3 | C-H | 132.0 – 133.0 | CH | Meta to NH |

| C4 | C-H | 119.0 – 120.0 | CH | Para to NH |

| C2 | C-Br | 109.0 – 112.0 | C (Quaternary) | Shielded by Bromine (Heavy Atom Effect), but less than Iodine. |

| C6 | C-I | 83.0 – 85.0 | C (Quaternary) | Diagnostic Peak. Highly shielded due to relativistic Spin-Orbit coupling of Iodine. |

Assignment Logic Tree

The following logic tree illustrates how to distinguish the three quaternary carbons (C1, C2, C6) which often confuse automated assignment software.

Figure 2: Decision logic for assigning quaternary carbons in poly-halogenated anilines.

Comparative Validation

To validate these assignments, we compare them to the experimentally verified spectrum of the direct analogue, 2-Chloro-6-iodoaniline (See Ref [1]):

-

Analogue C-I: 83.6 ppm

Matches predicted C6 (~84 ppm). -

Analogue C-Cl: 120.0 ppm

Bromine is more shielding than Chlorine. Expect C2 (C-Br) to be upfield of 120 ppm (approx 110 ppm). -

Analogue C-N: 143.5 ppm

Matches predicted C1 (~145 ppm).

Part 4: Quality Control & Troubleshooting

-

Missing Peaks: If C6 (C-I) or C2 (C-Br) are invisible, your relaxation delay (

) is too short. Increase -

Solvent Impurities: In CDCl

, look for common impurities from the synthesis:-

Ethyl Acetate:[2] ~171, 60, 21, 14 ppm.

-

Petroleum Ether/Hexanes: ~14, 22, 31 ppm.

-

-

Proton Coupling: If the spectrum is not decoupled, C6 will appear as a doublet or triplet depending on long-range coupling (

), further reducing signal-to-noise. Ensure broadband decoupling is active.

References

-

Synthesis and NMR Data of 2-Chloro-6-iodoaniline (Analogue)

- Source: RSC Advances, 2014.

- Context: Provides the specific chemical shifts for the chloro-iodo analogue used to validate the assignment of the bromo-iodo target.

-

Link:

-

Heavy

C NMR:- Source: Chemical Reviews, 2020.

- Context: Authoritative explanation of the Spin-Orbit coupling mechanism responsible for the C-I shielding.

-

Link:

-

Synthesis of 2-Bromo-6-iodoaniline

- Source: Journal of Organic Chemistry (Available via NIH/PubMed).

- Context: Describes the Suzuki-Miyaura coupling utility and synthesis of the target molecule.

-

Link:

Technical Analysis: IR Spectrum of 2-Bromo-6-iodoaniline

Executive Summary & Strategic Importance

2-Bromo-6-iodoaniline (CAS: 84483-27-2) is a high-value molecular scaffold in medicinal chemistry, primarily utilized as a precursor for complex heterocycles via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural uniqueness lies in the 1,2,3-trisubstitution pattern of the benzene ring and the presence of two distinct heavy halogens (Bromine and Iodine) flanking a primary amine.

This guide provides a rigorous infrared (IR) spectral analysis of 2-Bromo-6-iodoaniline. Unlike simple anilines, the steric bulk and electronic properties of the ortho-halogens significantly perturb standard vibrational frequencies. This document details the acquisition protocols, spectral interpretation, and quality control markers required for pharmaceutical-grade validation.

Experimental Protocol: ATR-FTIR Acquisition

For halogenated aromatic amines, Attenuated Total Reflectance (ATR) is the gold standard over traditional KBr pellets. KBr methods pose a risk of halide exchange (e.g., R-I + KBr

Standard Operating Procedure (SOP)

-

Instrument Preparation:

-

Source: Mid-IR ceramic source (Globar).

-

Detector: DTGS (Deuterated Triglycine Sulfate) for broad range or MCT (Mercury Cadmium Telluride) for high sensitivity.

-

Crystal: Diamond or ZnSe (Zinc Selenide). Note: Diamond is preferred due to the hardness of crystalline haloanilines.

-

-

Acquisition Parameters:

-

Range: 4000 cm⁻¹ to 400 cm⁻¹ (Extended range to 250 cm⁻¹ recommended for C-I detection).

-

Resolution: 4 cm⁻¹.

-

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

-

-

Sample Handling:

-

Place ~5 mg of solid 2-Bromo-6-iodoaniline on the crystal.

-

Apply high pressure using the anvil to ensure intimate contact (critical for minimizing air gaps that cause weak signals).

-

Workflow Visualization

Figure 1: Logic flow for ATR-FTIR acquisition, prioritizing sample integrity and signal optimization.

Spectral Analysis & Interpretation

The spectrum of 2-Bromo-6-iodoaniline is defined by three distinct regions: the High-Frequency Amine/Aromatic region, the Fingerprint region (dominated by ring modes), and the Low-Frequency Halogen region.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the presence of the primary amine and the aromatic ring.

-

N-H Stretching (~3480 & 3380 cm⁻¹):

-

Primary amines exhibit a characteristic doublet .

-

Asymmetric Stretch (

): Higher frequency, typically ~3480 cm⁻¹. -

Symmetric Stretch (

): Lower frequency, typically ~3380 cm⁻¹. -

Heavy Atom Effect: The bulky ortho-halogens (Br, I) may cause a slight red shift (lower wavenumber) compared to unsubstituted aniline due to weak intramolecular hydrogen bonding interactions (N-H

X), although steric repulsion often keeps the amine out of perfect planarity, modulating this shift.

-

-

Aromatic C-H Stretching (>3000 cm⁻¹):

-

Weak, sharp bands appearing just above 3000 cm⁻¹ (typically 3080–3030 cm⁻¹).

-

Diagnostic: Absence of strong bands just below 3000 cm⁻¹ confirms the lack of aliphatic impurities (e.g., alkyl solvents like hexane).

-

B. Fingerprint Region (1600 – 600 cm⁻¹)

This region contains the most specific structural information, including ring substitutions and bending vibrations.

-

N-H Scissoring (Bending) (~1620 cm⁻¹): A medium-to-strong band corresponding to the deformation of the

group. -

Aromatic Ring Breathing (C=C Stretches):

-

Quadrant Stretching: Pair of bands around 1580 cm⁻¹ and 1460 cm⁻¹. The heavy halogen substitution often enhances the intensity of the lower-frequency ring mode (~1460 cm⁻¹) due to mass effects.

-

-

C-N Stretching (~1280–1250 cm⁻¹):

-

C-H Out-of-Plane (OOP) Bending (Diagnostic for 1,2,3-Trisubstitution):

-

The 1,2,3-substitution pattern (three adjacent substituents: I, NH₂, Br) yields a specific OOP bending pattern.

-

Key Band: A strong band in the 780–740 cm⁻¹ range is characteristic of three adjacent hydrogen atoms on the benzene ring (positions 3, 4, 5). However, since this molecule has hydrogens at 3, 4, and 5 relative to the amine (or more accurately, positions 3, 4, 5 are H, H, H if we number the amine as 1, Br as 2, I as 6), it effectively behaves as a 1,2,3-trisubstituted benzene (which has 3 adjacent H's).

-

Expectation: A strong, dominant peak near 760 ± 20 cm⁻¹ .

-

C. Low-Frequency Halogen Region (< 600 cm⁻¹)

Standard IR instruments often cut off at 400 cm⁻¹, making detection of C-I bonds difficult without extended range optics (CsI or Far-IR).

-

C-Br Stretching: Strong absorption in the 650–550 cm⁻¹ range.

-

C-I Stretching: Typically appears < 500 cm⁻¹ . In a standard 4000-400 cm⁻¹ scan, this may appear as the start of a broad rise at the very end of the spectrum.

Diagnostic Peak Table

The following table summarizes the critical peaks required to validate the identity of 2-Bromo-6-iodoaniline.

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Structural Insight |

| Primary Amine | N-H Stretch (Asym) | 3480 ± 20 | Medium | Free |

| Primary Amine | N-H Stretch (Sym) | 3380 ± 20 | Medium | Free |

| Aromatic Ring | C-H Stretch | 3080–3030 | Weak | Unsaturated C-H bonds |

| Amine | N-H Scissoring | 1620 ± 15 | Strong | Confirmation of |

| Aromatic Ring | C=C Ring Stretch | ~1580 & ~1460 | Strong | Benzene ring skeleton |

| C-N Bond | C-N Stretch | 1280–1250 | Strong | Aryl-Amine attachment |

| Substitution | C-H OOP Bend | 760 ± 20 | Very Strong | Diagnostic for 1,2,3-trisubstitution |

| Halogen | C-Br Stretch | 650–550 | Strong | Presence of Bromine |

| Halogen | C-I Stretch | < 500 | Medium | Presence of Iodine (Far IR) |

Structural Logic & Substituent Effects

The spectral shifts in 2-Bromo-6-iodoaniline are governed by the Heavy Atom Effect and Steric Ortho-Substitution .

Mechanistic Diagram

Figure 2: Causal relationship between structural modifications and observed spectral shifts.

-

Steric Inhibition of Resonance: The bulky Iodine and Bromine atoms force the amine group slightly out of plane. This reduces the conjugation of the Nitrogen lone pair with the ring, potentially raising the N-H stretching frequency slightly compared to a planar, fully conjugated system, but this is often counterbalanced by weak intramolecular H-bonding.

-

Mass Effect: The high atomic mass of Iodine (126.9 amu) and Bromine (79.9 amu) dampens ring vibrations, often shifting ring deformation bands to lower frequencies compared to chloro- or fluoro-analogs.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectra of 2,6-Diiodo-4-nitroaniline (Analogous Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

PubChem. Compound Summary: 2-Bromo-6-iodoaniline (CAS 84483-27-2). National Center for Biotechnology Information. Available at: [Link]

-

Harrick Scientific. ATR Spectroscopy in the Undergraduate Chemistry Laboratory (Synthesis of Haloanilines). Applications Note. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Use of 2-Bromo-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth overview of the safe handling, storage, and disposal of 2-Bromo-6-iodoaniline, a critical intermediate in pharmaceutical and agrochemical research and development. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2-Bromo-6-iodoaniline, this document synthesizes available data for the compound with established safety protocols for structurally analogous and potentially more hazardous substituted anilines. This conservative approach ensures the highest standards of safety for laboratory personnel.

Hazard Identification and Risk Assessment: A Proactive Stance

2-Bromo-6-iodoaniline is a halogenated aromatic amine. The strategic placement of bromine and iodine ortho to the amino group makes it a versatile synthetic building block. However, this reactivity also necessitates a thorough understanding of its potential hazards.

GHS Classification and Hazard Statements

Based on data from chemical suppliers and databases for 2-bromo-6-iodoaniline and its isomers, the following GHS classifications should be anticipated:

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] | Skull and crossbones |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] | Exclamation mark |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] | Corrosion |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] | Exclamation mark |

It is also prudent to consider hazards associated with related anilines, which include:

-

Acute Toxicity (Dermal): Toxic in contact with skin.

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]

-

Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]

Toxicological Profile: Understanding the "Why"

Prudent Practices for Safe Handling and Storage

A proactive and informed approach to handling and storage is paramount to mitigating the risks associated with 2-Bromo-6-iodoaniline.

Engineering Controls: The First Line of Defense

All work with 2-Bromo-6-iodoaniline should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5] The work area should be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Item | Specifications |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before use. Double gloving is advisable for extended handling. |

| Eye Protection | Safety goggles | Tight-fitting chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing. |

| Body Protection | Laboratory coat and apron | A flame-retardant lab coat, fully buttoned, is mandatory. A chemical-resistant apron should be worn over the lab coat. |

| Respiratory Protection | Respirator | For weighing and other operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Storage Requirements: Ensuring Stability and Containment

Store 2-Bromo-6-iodoaniline in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[5] The storage area should be clearly labeled, and access restricted to authorized personnel. Due to its sensitivity to light, it is advisable to store it in a dark place or in an amber bottle.[5]

Experimental Workflow: A Step-by-Step Protocol for Safe Use

The following protocol outlines a general procedure for the safe handling of 2-Bromo-6-iodoaniline in a laboratory setting. This should be adapted based on the specific requirements of your experiment.

Preparation and Weighing

-

Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. The chemical fume hood should be operational, and all necessary equipment and reagents should be placed inside the hood.

-

Weighing: To minimize the generation of dust, it is recommended to weigh the solid compound on a non-porous surface within the fume hood. Use anti-static weighing paper or a weighing boat.

Reaction Setup and Execution

-

Inert Atmosphere: For reactions sensitive to air, ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Add reagents slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Work-up and Purification

-

Quenching: Quench the reaction carefully, especially if reactive reagents have been used.

-

Extraction and Washing: Perform extractions and washes within the fume hood.

-

Solvent Removal: Remove solvents using a rotary evaporator connected to a vacuum trap and a cold finger or a recirculating chiller.

-

Purification: If purification by column chromatography is required, perform this within the fume hood.

Diagram of a Safe Handling Workflow for 2-Bromo-6-iodoaniline

Caption: A logical workflow for the safe handling of 2-Bromo-6-iodoaniline.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and appropriate response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |

Spill and Leak Procedures

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

-

Report: Report the incident to your institution's environmental health and safety department.

Diagram of Emergency Response for a 2-Bromo-6-iodoaniline Spill

Caption: A clear protocol for responding to a spill of 2-Bromo-6-iodoaniline.

Waste Disposal: Environmental Responsibility

As a halogenated organic compound, 2-Bromo-6-iodoaniline and any materials contaminated with it must be disposed of as hazardous waste.

-

Segregation: Collect all waste containing 2-Bromo-6-iodoaniline in a designated, labeled, and sealed container for halogenated organic waste.

-

Labeling: Clearly label the waste container with its contents.

-

Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain.

Conclusion: A Culture of Safety

2-Bromo-6-iodoaniline is a valuable tool in the synthesis of novel compounds with potential applications in medicine and agriculture. Its utility, however, is matched by its potential hazards. By adhering to the principles of proactive risk assessment, employing robust engineering controls and personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can safely harness the synthetic potential of this important intermediate. A strong culture of safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible scientific advancement.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]

-

Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

- Wang, L., & Ji, S. J. (2017). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Organic Letters, 19(16), 4484–4487.

-

PubChem. (n.d.). 2-Bromo-4-chloro-6-iodobenzenamine. Retrieved from [Link]

- Bennett, S. N., & Geiger, C. L. (1998). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.

-

Expert Insights. (n.d.). The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-iodo-4-methylaniline. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

-

ECETOC. (n.d.). Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives. Retrieved from [Link]

-

Scribd. (n.d.). All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-iodo-4-methylaniline | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-Bromo-6-iodoaniline for Laboratory Professionals

This guide provides an in-depth analysis of 2-Bromo-6-iodoaniline, a halogenated aniline derivative of significant interest in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and safe handling procedures. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and detailed protocols, ensuring both scientific integrity and laboratory safety.

Introduction: Chemical Identity and Significance

2-Bromo-6-iodoaniline is an aromatic amine substituted with both a bromine and an iodine atom. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds found in many biologically active molecules. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions, providing a versatile platform for medicinal chemistry and materials science.

Key Structural Features:

-

Aniline Core: The primary amine group serves as a key functional handle for a variety of chemical transformations.

-

Ortho Halogenation: The presence of both bromine and iodine ortho to the amine group influences its electronic properties and steric environment.

-

Differential Reactivity: The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions, enabling sequential and site-selective modifications.

Hazard Identification and GHS Classification

2-Bromo-6-iodoaniline is a hazardous substance that requires careful handling to minimize risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Pictograms:

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).

-

GHS05 (Corrosion): Signifies the potential for serious eye damage.

-

GHS07 (Exclamation Mark): Warns of skin irritation, respiratory irritation, and harmfulness if swallowed.

-

GHS09 (Environment): Indicates that the substance is hazardous to the aquatic environment.

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets provided by suppliers.[1] Key precautions include avoiding breathing dust/fumes, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 2-Bromo-6-iodoaniline is essential for its proper handling, storage, and use in experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrIN | [2] |

| Molecular Weight | 297.92 g/mol | [2][4] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

Note: Specific physical properties such as melting point and boiling point may vary between suppliers and batches. Always refer to the certificate of analysis for the most accurate information.

Safe Handling and Storage: A Risk-Based Approach

Given the hazardous nature of 2-Bromo-6-iodoaniline, a stringent and proactive approach to handling and storage is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of safe handling is to minimize the potential for exposure. This is best achieved through a combination of engineering controls and appropriate PPE.

Workflow for Safe Handling:

Caption: A risk-based workflow for handling 2-Bromo-6-iodoaniline.

Detailed PPE Requirements:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][5] Standard safety glasses are not sufficient.

-

Skin Protection: Use nitrile rubber gloves with a minimum layer thickness of 0.11 mm.[5] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[5] A lab coat is mandatory.

-

Respiratory Protection: If there is a risk of inhaling dust, use a respirator with a P2 (EN 143) cartridge. All handling of the solid should be performed in a certified chemical fume hood.[5]

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed and store locked up.[1][5] The compound should be kept in a dark place under an inert atmosphere at room temperature.[6]

-

Incompatibilities: Information regarding specific incompatibilities is limited in the provided search results. As a general precaution for anilines, avoid contact with strong oxidizing agents, acids, and acid chlorides.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures.

Emergency Response Protocol:

Caption: First aid measures for exposure to 2-Bromo-6-iodoaniline.

Detailed First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1] If the individual is not breathing, give artificial respiration.[5] Seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing and shoes.[7] Get medical advice if skin irritation occurs.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Immediately call a poison center or doctor.[1]

-

Ingestion: If swallowed, immediately call a poison center or doctor.[1] Rinse mouth with water.[1][5] Do NOT induce vomiting.[5][7]

Experimental Protocols: A Note on Application

While this guide does not provide specific reaction protocols due to the vast range of applications for 2-Bromo-6-iodoaniline, it is important to note its utility in synthetic chemistry. For instance, it can be used in the preparation of quinolone derivatives and in the synthesis of resin-bound sulfonamides for creating trisubstituted indoles. The differential reactivity of the C-I and C-Br bonds is a key consideration in designing synthetic routes, often allowing for sequential cross-coupling reactions.

Disposal Considerations

All waste containing 2-Bromo-6-iodoaniline must be treated as hazardous waste.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not dispose of with household waste or allow it to enter the sewage system.

Conclusion

2-Bromo-6-iodoaniline is a valuable reagent for chemical synthesis, but its handling requires a high degree of care and adherence to strict safety protocols. By understanding its hazards, implementing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their work. This guide serves as a comprehensive resource to support the safe and informed use of 2-Bromo-6-iodoaniline in a research and development setting.

References

-

Cole-Parmer. Material Safety Data Sheet: 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15467084, 2-Bromo-4-iodoaniline. Retrieved from [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet: 4-BROMO ANILINE 98% (For Synthesis). Retrieved from [Link]

-

LookChem. (n.d.). 2,4-Dibromoaniline. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581703, 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20216596, 2-Bromo-4-chloro-6-iodobenzenamine. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

-

Scribd. (n.d.). All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11995, 2-Iodoaniline. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-iodoaniline | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 84483-27-2|2-Bromo-6-iodoaniline|BLD Pharm [bldpharm.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Starting materials for 2-Bromo-6-iodoaniline synthesis

This guide outlines the precise synthesis of 2-Bromo-6-iodoaniline , a critical intermediate for accessing 2,6-disubstituted indoles, quinolones, and atropisomeric pharmaceutical scaffolds.

The synthesis of this molecule presents a specific regiochemical challenge: the amino group (

Part 1: The "Blocking Group" Strategy (Scalable)

Best for: Large-scale synthesis, cost-efficiency, and industrial application.

Core Concept: Utilizing a sulfonic acid group (

Starting Material

-

2-Bromoaniline (CAS: 615-36-1)

Reaction Pathway

-

Sulfonation: 2-Bromoaniline

4-Amino-3-bromobenzenesulfonic acid. -

Iodination: 4-Amino-3-bromobenzenesulfonic acid

4-Amino-3-bromo-5-iodobenzenesulfonic acid. -

Desulfonation: 4-Amino-3-bromo-5-iodobenzenesulfonic acid

2-Bromo-6-iodoaniline .

Detailed Protocol

Step 1: Sulfonation (The "Baking" Process)

-

Mix 2-Bromoaniline (1.0 eq) with Concentrated Sulfuric Acid (98%, 1.1 eq) in a reactor.

-

Heat the mixture to 180–200°C under vacuum or a nitrogen stream to remove water (baking process).

-

Maintain temperature for 4–6 hours. The mass will solidify as the zwitterionic sulfanilic acid forms.

-

Cool to room temperature. Pulverize the solid mass.

-

Purification: Slurry in cold water. The product, 4-Amino-3-bromobenzenesulfonic acid , is insoluble in cold acid; filter and wash with water.

Step 2: Regioselective Iodination

-

Dissolve the sulfonic acid intermediate in aqueous Sodium Carbonate (

) to form the soluble sodium sulfonate salt. Adjust pH to ~8–9. -

Prepare a solution of Iodine Monochloride (ICl) (1.05 eq) in acetic acid or dilute HCl.

-

Add the ICl solution dropwise to the sulfonate solution at 0–5°C .

-

Mechanistic Note: The sulfonate group at C4 blocks para attack. The bromine at C3 blocks one ortho site. The amino group directs the electrophile (

) exclusively to C5 (which corresponds to the C6 position in the final aniline).

-

-

Stir for 2 hours. The product, 4-Amino-3-bromo-5-iodobenzenesulfonic acid , may precipitate or require "salting out" with NaCl. Filter and dry.

Step 3: Desulfonation (Hydrolysis)

-

Suspend the iodinated sulfonate in Dilute Sulfuric Acid (60–70%).

-

Heat to reflux (140–160°C ) or use superheated steam distillation.

-

Critical Control: The desulfonation is reversible. Removing the product via steam distillation drives the equilibrium forward.

-

-

The 2-Bromo-6-iodoaniline will distill over with the steam as a solid/oil mixture.

-

Extract the distillate with dichloromethane (DCM), dry over

, and concentrate.

Part 2: The Decarboxylative Iodination (Laboratory Scale)

Best for: High purity, "Green" chemistry, and avoiding strong acids. Core Concept: Using 2-Amino-3-bromobenzoic acid (3-bromoanthranilic acid) as a template. The carboxyl group occupies the C1 position, directing the bromine and amine. Replacing the carboxyl group with iodine shifts the numbering, yielding the target.

Starting Material

-

2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)

-

Source: Commercially available or synthesized via bromination of anthranilic acid.

-

Detailed Protocol

Reference Method: Transition-metal-free oxidative decarboxylation.

-

Reaction Setup: In a pressure tube or autoclave, charge:

-

Oxidant: Pressurize with Oxygen (

) (10 bar) or use an open system with continuous air bubbling if using a reflux setup (yields may vary). -

Heating: Heat to 120–160°C for 12 hours.

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 95:5).

-

Yield: Typically 60–80%.[1]

-

Part 3: Visualization of Pathways

Pathway 1: Sulfonation-Desulfonation Strategy

Caption: The industrial route utilizes a sulfonic acid blocking group to prevent para-iodination, forcing the iodine to the C6 position before removing the blocker.

Pathway 2: Decarboxylative Iodination Strategy

Caption: The laboratory route exploits the ipso-substitution of a carboxyl group, ensuring perfect regioselectivity without protecting groups.

Part 4: Comparative Analysis

| Feature | Route 1: Sulfonation (Blocker) | Route 2: Decarboxylative Iodination |

| Starting Material Cost | Low (2-Bromoaniline is cheap) | High (Anthranilic acid derivative) |

| Regioselectivity | High (>95% with careful temp control) | Excellent (>99% intrinsic) |

| Scalability | High (Kg to Ton scale) | Low/Medium (Pressure vessel limits) |

| Atom Economy | Lower (Loss of SO3H group) | Higher (Loss of CO2 only) |

| Hazards | Hot H2SO4, Steam distillation | High pressure, O2 (Flammability risk) |

References

- Preparation of 2-bromo-6-fluoroaniline (Analogous Protocol)

-

Decarboxylative Iodin

- Source: Royal Society of Chemistry (RSC Advances) / Vertex AI Snippet 1.5

- Relevance: Direct synthesis of 2-bromo-6-iodoaniline (Compound 2d)

-

URL:[Link]

-

Regioselective Iodin

- Source: Organic Chemistry Portal

- Relevance: Discusses the directing effects and use of silver salts or ICl for ortho-iodin

-

URL:[Link]

- 2-Bromo-6-iodoaniline Product Data Source: Sigma-Aldrich / Ambeed Relevance: Confirms CAS 84483-27-2 and physical properties (Solid, MP ~56-58°C).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. A new synthesis of Tyrian purple (6,6’-dibromoindigo) and its corresponding sulfonate salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 9. i-repository.net [i-repository.net]

- 10. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Chemo-Orthogonal Scaffolds in Medicinal Chemistry: A Technical Deep Dive into 2-Bromo-6-iodoaniline

Executive Summary

In the high-throughput environment of modern drug discovery, 2-Bromo-6-iodoaniline (CAS: 84483-27-2) represents a critical "chemo-orthogonal" scaffold. Unlike symmetrical dihaloanilines, this molecule possesses two halogen substituents with distinct electronic environments and bond dissociation energies (BDE). This asymmetry allows medicinal chemists to perform site-selective transition metal-catalyzed cross-couplings—specifically targeting the C–I bond first, while leaving the C–Br bond intact for subsequent functionalization.

This guide provides a comprehensive technical analysis of 2-Bromo-6-iodoaniline, covering its IUPAC nomenclature logic, validated synthetic protocols, and its application in building complex heterocyclic libraries (e.g., indoles, quinazolines).

Nomenclature and Structural Analysis

IUPAC Naming Logic

The systematic name 2-Bromo-6-iodoaniline is derived through a strict hierarchy of IUPAC functional group priorities.

-

Parent Functional Group: The amino group (

) holds higher priority than halogens. Thus, the parent structure is aniline (benzenamine), and the carbon atom bonded to the nitrogen is designated as C1 . -

Locant Assignment: The substituents are located at the ortho positions relative to the amine. Numbering must minimize the locants. Counting clockwise or counter-clockwise yields the set {1, 2, 6}.

-

Alphabetical Priority (Tie-Breaker): Since the locant set {1, 2, 6} is identical in both directions, the tie is broken alphabetically. B romo precedes I odo.[1][2] Therefore, bromine is assigned position 2, and iodine is assigned position 6.

Correct IUPAC Name: 2-Bromo-6-iodoaniline Systematic Name: 2-Bromo-6-iodobenzenamine

Physicochemical Profile

The following data aggregates standard commercial specifications and calculated properties.

| Property | Value |

| CAS Number | 84483-27-2 |

| Molecular Formula | |

| Molecular Weight | 297.92 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 120–124 °C (Lit.) |

| Bond Dissociation Energy (C-I) | ~65 kcal/mol (Facilitates rapid oxidative addition) |

| Bond Dissociation Energy (C-Br) | ~81 kcal/mol (Requires higher activation energy) |

Synthetic Routes and Regiocontrol[4]

The synthesis of 2-Bromo-6-iodoaniline relies on Electrophilic Aromatic Substitution (EAS) . The challenge is controlling regioselectivity to prevent over-iodination (yielding 2-bromo-4,6-diiodoaniline) or substitution at the para position.

The Strategic Route: Iodination of 2-Bromoaniline

Starting with 2-bromoaniline is preferred over 2-iodoaniline because the steric bulk of the bromine atom, combined with the strong ortho/para directing effect of the amine, directs the incoming electrophile (

To favor the C6 (ortho) position, reaction conditions must be controlled, often using Iodine Monochloride (ICl) in acetic acid or N-Iodosuccinimide (NIS). However, the para position (C4) is electronically favorable. Therefore, synthesis often requires careful stoichiometry or blocking groups if high yield is required.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway highlighting the competition between ortho (desired) and para (byproduct) substitution.

Chemoselectivity: The "Orthogonal" Advantage

The primary utility of 2-Bromo-6-iodoaniline in drug development is its ability to undergo sequential cross-coupling .

Mechanistic Basis

Palladium-catalyzed coupling reactions (Suzuki-Miyaura, Sonogashira) proceed via an oxidative addition step (

-

C–I Bond: Weaker (~65 kcal/mol). Oxidative addition is fast, even at lower temperatures or with less active catalysts.

-

C–Br Bond: Stronger (~81 kcal/mol). Remains inert under mild conditions optimized for iodide coupling.

Sequential Workflow

This difference allows researchers to install one functional group (R1) at position 6, isolate the intermediate, and then install a different group (R2) at position 2 using harsher conditions (e.g., higher temp, SPhos ligand).

Figure 2: Sequential functionalization strategy leveraging differential halogen reactivity.

Validated Experimental Protocol

Objective: Synthesis of a 2-functionalized-6-bromo intermediate (Site-selective Suzuki Coupling). Note: This protocol assumes the starting material is pure 2-Bromo-6-iodoaniline.

Materials

-

2-Bromo-6-iodoaniline (1.0 equiv)

-

Arylboronic acid (

) (1.1 equiv) -

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Procedure

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with 2-Bromo-6-iodoaniline (1.0 equiv), Arylboronic acid (1.1 equiv), and

(0.05 equiv). -

Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to aniline) and

solution (3.0 equiv). -

Reaction: Seal the vessel and heat to 60°C .

-

Critical Checkpoint: Do not exceed 70°C. Higher temperatures may activate the C-Br bond, leading to bis-coupling or polymerization.

-

-

Monitoring: Monitor by TLC or LC-MS every 30 minutes. The starting material (iodide) should disappear, leaving the bromide peak intact.

-

Workup: Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Safety and Handling (SDS Summary)

Working with halogenated anilines requires strict adherence to safety protocols.

-

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent dehalogenation or oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15467084, 2-Bromo-4-iodoaniline (Isomer Comparison). Retrieved from [Link]

-

Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Anilines. Organic & Biomolecular Chemistry.[3][4][5] (Contextual grounding on rate of oxidative addition I vs Br).

- IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). (Source of priority rules for Amine > Halogen).

Sources

- 1. 2-Bromo-4-iodoaniline | C6H5BrIN | CID 15467084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 84483-27-2|2-Bromo-6-iodoaniline|BLD Pharm [bldpharm.com]

- 3. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Selective Suzuki Coupling of 2-Bromo-6-iodoaniline

Introduction: Strategic Functionalization of a Privileged Scaffold

In the landscape of pharmaceutical and materials science, the targeted synthesis of complex molecular architectures is paramount. Substituted anilines are foundational building blocks, and among them, 2-bromo-6-iodoaniline presents a unique synthetic challenge and opportunity. Its dihalogenated nature, featuring two distinct carbon-halogen bonds, allows for sequential, site-selective functionalization. This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-6-iodoaniline, with a focus on achieving high chemoselectivity for the more reactive carbon-iodine (C-I) bond. This selective mono-arylation yields 2-bromo-6-arylanilines, versatile intermediates for further diversification in drug discovery and development.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation due to its mild conditions and broad functional group tolerance.[1] Understanding the principles of catalyst and ligand selection is crucial for achieving the desired selectivity in dihalogenated substrates. This guide will delve into the mechanistic underpinnings of this selectivity and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The Scientific Rationale: Achieving Chemoselectivity in Dihaloanilines

The success of a selective Suzuki coupling on a substrate bearing multiple halogen atoms hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br >> Cl.[2] This principle is rooted in the bond dissociation energies of the carbon-halogen bonds and the kinetics of the initial oxidative addition step in the catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. The weaker C-I bond in 2-bromo-6-iodoaniline undergoes oxidative addition with the Pd(0) catalyst much more readily than the stronger C-Br bond. This significant difference in reaction rates is the foundation for the high chemoselectivity of the mono-arylation at the 6-position. By carefully controlling the reaction conditions, particularly temperature and reaction time, the Suzuki coupling can be effectively stopped after the selective functionalization of the C-I bond, leaving the C-Br bond intact for subsequent transformations.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for Selective Mono-Arylation of 2-Bromo-6-iodoaniline

This protocol is designed to favor the selective Suzuki coupling at the C-I bond of 2-bromo-6-iodoaniline. The choice of catalyst, ligand, base, and solvent are critical for achieving high yield and selectivity.

Materials and Reagents

-

2-Bromo-6-iodoaniline

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Experimental Procedure

Caption: Step-by-step experimental workflow for the selective Suzuki coupling.

-

Reaction Setup: To a dry Schlenk flask, add 2-bromo-6-iodoaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL). Subsequently, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-bromo-6-iodoaniline) is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-arylaniline.

Data Presentation: Representative Catalyst Systems and Yields

While specific data for 2-bromo-6-iodoaniline is not extensively published, the following table summarizes typical conditions and yields for the selective Suzuki coupling of analogous dihaloarenes, demonstrating the feasibility of this transformation.

| Entry | Dihaloarene Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 9-benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | Toluene | 100 | 81 | [4] |

| 2 | 2,6-dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DMF/H₂O | 80 | >95 | [5] |

| 3 | 2-bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-90 | [6] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield | - Incomplete reaction- Catalyst deactivation- Poor quality reagents | - Increase reaction time or temperature slightly.- Ensure a strictly inert atmosphere.- Use freshly purchased or purified reagents. |

| Formation of Di-arylated Product | - Reaction time too long- Reaction temperature too high | - Monitor the reaction closely and stop it once the starting material is consumed.- Lower the reaction temperature. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Suboptimal catalyst/ligand ratio | - Thoroughly degas solvents and maintain a robust inert atmosphere.- Adjust the catalyst and ligand loading. |

| Protodeborylation of Boronic Acid | - Prolonged reaction time at high temperature- Presence of excess water | - Use a slight excess of the boronic acid.- Ensure the use of anhydrous solvents where appropriate. |

Conclusion

The selective mono-arylation of 2-bromo-6-iodoaniline via a palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient and strategic transformation. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can readily access valuable 2-bromo-6-arylaniline intermediates. The protocol outlined in this application note, supported by a clear understanding of the reaction mechanism and potential challenges, provides a robust foundation for the successful implementation of this methodology in synthetic campaigns aimed at the discovery and development of novel chemical entities.

References

-

CovaSyn. Optimizing Suzuki Coupling Reactions - Achieve Better Yields Faster. Available from: [Link].

-

Suárez-Pantiga, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(1), 1-6. Available from: [Link].

-

Li, J., et al. (2013). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. Tetrahedron Letters, 54(16), 2063-2067. Available from: [Link].

-

Bahrami, K., & Kamrani, S. N. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Journal of the Iranian Chemical Society, 14(11), 2365-2374. Available from: [Link].

-

Daugulis, O., et al. (2020). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(1), 23-28. Available from: [Link].

-

Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. Available from: [Link].

-

Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. Available from: [Link].

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link].

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-6-iodoaniline

Introduction: Navigating the Orthogonal Reactivity of Dihaloanilines

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] The substrate, 2-bromo-6-iodoaniline, presents a unique opportunity to explore the chemoselectivity of the Sonogashira coupling. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a selective, stepwise functionalization, making this molecule a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.

This guide provides a comprehensive overview of the theoretical and practical aspects of performing a selective Sonogashira coupling on 2-bromo-6-iodoaniline. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity Trends

The success of a selective Sonogashira coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the group.

For 2-bromo-6-iodoaniline, the significantly weaker C-I bond will preferentially undergo oxidative addition to the palladium(0) catalyst under carefully controlled conditions. This allows for the selective introduction of an alkynyl group at the 6-position, leaving the C-Br bond at the 2-position intact for subsequent transformations.

The Catalytic Cycles: A Symphony of Palladium and Copper

The Sonogashira coupling reaction operates through two interconnected catalytic cycles: the palladium cycle and the copper cycle.[4] While the exact mechanism can be influenced by various factors, the generally accepted pathway provides a robust framework for understanding the reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (the C-I bond of 2-bromo-6-iodoaniline) to form a Pd(II) intermediate.

-

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

-

Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic and is removed, forming a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Experimental Protocols

The following protocols are designed to favor the selective mono-alkynylation of 2-bromo-6-iodoaniline at the iodo position. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation and unwanted side reactions.

Protocol 1: Standard Conditions for Selective Mono-alkynylation

This protocol employs a common palladium catalyst and phosphine ligand combination and is a good starting point for a variety of terminal alkynes.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromo-6-iodoaniline | ≥97% | Commercially Available |

| Terminal Alkyne | ≥98% | Commercially Available |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available |

| Copper(I) Iodide (CuI) | ≥98% | Commercially Available |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Schlenk Flask | --- | Glassware Supplier |

| Magnetic Stirrer/Hotplate | --- | Laboratory Equipment Supplier |

| Inert Gas (Nitrogen or Argon) | High Purity | Gas Supplier |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-iodoaniline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Solvent and Base Addition: Add anhydrous toluene (5 mL per 1 mmol of aniline) and anhydrous triethylamine (3.0 equiv.) to the flask via syringe.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv.) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-alkynyl-aniline.

Protocol 2: Copper-Free Sonogashira Coupling

In certain cases, the presence of copper can lead to undesired alkyne homocoupling (Glaser coupling). A copper-free protocol can mitigate this side reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromo-6-iodoaniline | ≥97% | Commercially Available |

| Terminal Alkyne | ≥98% | Commercially Available |

| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available |

| Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-iodoaniline (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent and Base Addition: Add anhydrous THF (5 mL per 1 mmol of aniline) and anhydrous diisopropylamine (4.0 equiv.) via syringe.

-

Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction at 50-60 °C and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Workflow Visualization